XLogP3 Lipophilicity Shift Relative to Imidazolyl and Pyrazolyl Side-Chain Analogs
The target compound exhibits substantially higher computed lipophilicity (XLogP3 = 2.2) compared to the two most frequently used 5-(furan-2-yl)isoxazole-3-carboxamide congeners: SKL2001 (XLogP3 = 0.8) and Wnt/β-catenin agonist 2 (XLogP3 = 0.7) [1]. This ~1.4–1.5 log unit difference corresponds to an approximately 28–32-fold theoretical increase in octanol–water partition coefficient, predicting markedly different membrane permeability, aqueous solubility, and plasma protein binding behavior.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | SKL2001 XLogP3 = 0.8; Wnt/β-catenin agonist 2 XLogP3 = 0.7 |
| Quantified Difference | ΔXLogP3 = +1.4 to +1.5 (28–32× higher predicted partition coefficient) |
| Conditions | PubChem XLogP3 3.0 algorithm; computed descriptors (2021.05.07 release) |
Why This Matters
Higher lipophilicity broadens the compound's suitability for cell-permeability-dependent assays and membrane-protein targeting screens where polar congeners may fail to achieve adequate intracellular exposure.
- [1] PubChem Computed Properties: CID 73168384 (target), CID 16003447 (SKL2001), CID 24740085 (Wnt/β-catenin agonist 2). National Center for Biotechnology Information (2026). View Source
